molecular formula C16H15ClN2O4 B6637359 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-nitrobenzamide

3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-nitrobenzamide

Cat. No. B6637359
M. Wt: 334.75 g/mol
InChI Key: YKHYGAVGUSOACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-nitrobenzamide, also known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in stem cell research and regenerative medicine.

Mechanism of Action

3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-nitrobenzamide acts as a selective and potent inhibitor of GSK-3, which plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-nitrobenzamide activates the Wnt signaling pathway, which promotes the self-renewal and pluripotency of stem cells and enhances their differentiation potential.
Biochemical and Physiological Effects:
In addition to its effects on stem cells, 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the proliferation and migration of cancer cells, reduce inflammation, and improve insulin sensitivity in animal models of diabetes. However, further studies are needed to fully understand the mechanisms underlying these effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-nitrobenzamide is its selectivity and potency as a GSK-3 inhibitor, which makes it a valuable tool for studying the role of GSK-3 in various cellular processes. However, its solubility in DMSO and ethanol can limit its use in certain experiments, and its effects on cell viability and proliferation should be carefully monitored to avoid potential cytotoxicity.

Future Directions

There are several potential future directions for the use of 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-nitrobenzamide in scientific research. One area of interest is its applications in tissue engineering and regenerative medicine, where it could be used to enhance the differentiation and maturation of stem cell-derived tissues and organs. Another area of interest is its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Further studies are needed to fully explore the potential of 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-nitrobenzamide in these areas and to identify any potential safety concerns.

Synthesis Methods

3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-nitrobenzamide can be synthesized using a multi-step process involving the reaction of 3-chloro-4-nitrobenzoic acid with 2-hydroxy-2-phenylpropionitrile, followed by reduction and amidation reactions. The resulting product is a white crystalline powder that is soluble in dimethyl sulfoxide (DMSO) and ethanol.

Scientific Research Applications

3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-nitrobenzamide has been extensively studied for its applications in stem cell research and regenerative medicine. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) by inhibiting glycogen synthase kinase 3 (GSK-3) and activating the Wnt signaling pathway. 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-nitrobenzamide has also been used to enhance the differentiation of ESCs and iPSCs into various cell lineages, including cardiomyocytes, neurons, and pancreatic beta cells.

properties

IUPAC Name

3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-16(21,12-5-3-2-4-6-12)10-18-15(20)11-7-8-14(19(22)23)13(17)9-11/h2-9,21H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHYGAVGUSOACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-nitrobenzamide

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